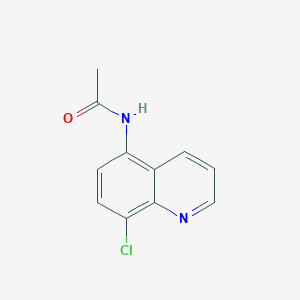
N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide, also known as CPET, is a synthetic compound that has been studied for its potential use in scientific research. CPET is a member of the thiophene class of compounds, which are known to have a range of biological activities. In
作用機序
The mechanism of action of N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide is not fully understood, but it is thought to act through a variety of pathways. One proposed mechanism of action is through the activation of the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress. N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide has also been shown to modulate the activity of enzymes involved in cellular metabolism and to have anti-inflammatory effects.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects. In animal models, N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide has also been shown to have anti-tumor effects in cancer cell lines.
実験室実験の利点と制限
One of the advantages of using N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide also has a relatively low toxicity profile, which makes it a safer alternative to other compounds. However, one limitation of using N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
There are many potential future directions for research on N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide. One area of research could be in the development of new synthetic methods for N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide, which could improve its solubility and make it easier to work with in lab experiments. Another area of research could be in the development of new drug formulations that could improve its bioavailability and efficacy. Additionally, N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide could be studied further for its potential use in the treatment of a variety of diseases, including cancer, neurodegenerative diseases, and metabolic disorders.
合成法
N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide can be synthesized using a variety of methods, including the reaction of cyclopropylmethylamine with 2-bromo-3-methylthiophene-2-carboxylic acid, followed by reduction with sodium borohydride. Other methods of synthesis have also been reported in the literature.
科学的研究の応用
N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide has also been studied for its potential use in the treatment of cancer, inflammation, and metabolic disorders.
特性
IUPAC Name |
N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-8-6-7-15-11(8)12(14)13(3)9(2)10-4-5-10/h6-7,9-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJKUAQCZNVJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509871.png)
![cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7509873.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]acetamide](/img/structure/B7509881.png)


![(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one](/img/structure/B7509907.png)


![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)